![molecular formula C22H27N5O4S2 B2396720 (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 488746-02-7](/img/structure/B2396720.png)
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H27N5O4S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Effects
The compound of interest, related to thiazolidinone derivatives, has been synthesized and evaluated for its antiproliferative effects. Kothanahally S. Sharath Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogs and assessed their impact on human leukemic cells. They found compound methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate to exhibit potent activity against specific cell lines, suggesting its potential in cancer therapy (Kothanahally S. Sharath Kumar et al., 2014).
In Vivo Anticancer and Antiangiogenic Effects
S. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and explored their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The derivatives demonstrated significant inhibition of tumor growth, angiogenesis, and enhanced the life span of tumor-bearing mice, making them potential candidates for anticancer therapy (S. Chandrappa et al., 2010).
In Vitro Antiproliferative Activity Against Human Cancer Cell Lines
L. Mallesha et al. (2012) synthesized a new series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect on various human cancer cell lines. Compounds within this series showed promising activity, with some demonstrating significant potential as anticancer agents (L. Mallesha et al., 2012).
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Thiazolidinone Derivatives
Two studies by Divyesh Patel et al. (2012) synthesized novel thiazolidinone derivatives and evaluated their antimicrobial activity against a range of bacteria and fungi. These compounds displayed promising antimicrobial properties, indicating their potential in the development of new antimicrobial agents (Divyesh Patel et al., 2012a), (Divyesh Patel et al., 2012b).
properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S2/c1-15-3-4-18-23-19(25-7-5-24(6-8-25)9-11-28)16(20(29)27(18)14-15)13-17-21(30)26(10-12-31-2)22(32)33-17/h3-4,13-14,28H,5-12H2,1-2H3/b17-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZHTIUQCNJLLY-LGMDPLHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CCO)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CCO)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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